ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a cyclohepta[b]thiophene core fused with an indole moiety via a sulfanyl acetamido linker. The ethyl ester at the 3-position enhances lipophilicity, while the sulfanyl bridge and acetamido group contribute to hydrogen bonding and molecular recognition.
Properties
IUPAC Name |
ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-3-26-14-20(16-10-8-9-12-18(16)26)30-15-21(27)25-23-22(24(28)29-4-2)17-11-6-5-7-13-19(17)31-23/h8-10,12,14H,3-7,11,13,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNHWDSOEINWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the indole and thiophene precursors. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can interact with biological membranes and proteins, affecting their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Hydrogen Bonding : The triazole derivative (511278-34-5) has higher H-bond acceptor counts (10 vs. 8–9 in others), improving solubility and target interaction.
Antimicrobial Activity:
- Cyanoacrylamide Derivatives: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamide)-... compounds exhibit moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The para-hydroxyl phenyl substituent enhances efficacy .
Antitumor Activity:
- Dioxopyrrole Analogs : Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-... showed inhibitory effects on tumor cell lines (e.g., MCF-7 breast cancer) via apoptosis induction .
- Methoxybenzamidoethylindole Derivative (C064-0105) : High logP (5.80) correlates with enhanced cellular uptake, though toxicity risks may limit therapeutic utility .
Antioxidant Potential:
- Cyanoacetamide-Based Compounds: Derivatives synthesized via Knoevenagel condensation () demonstrated radical scavenging activity, comparable to ascorbic acid in DPPH assays .
Structure-Activity Relationships (SAR)
Indole vs. Triazole Substituents : The 1-ethylindole group in the target compound may enhance binding to hydrophobic pockets in enzymes, whereas triazole derivatives (e.g., 511278-34-5) improve solubility and target specificity .
Ester vs. Amide Linkers : Ethyl esters (as in the target compound) increase metabolic stability compared to free carboxylic acids, but may reduce intracellular release of active metabolites .
Cycloheptathiophene vs.
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